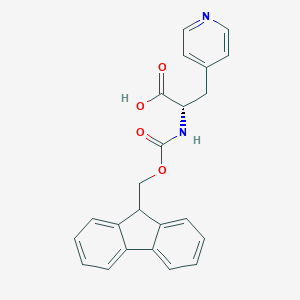

Fmoc-4-Pal-OH

描述

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSSXJVRZMQUKA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359652 | |

| Record name | Fmoc-L-4-Pyridylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169555-95-7 | |

| Record name | Fmoc-L-4-Pyridylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-Pal-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(4-pyridyl)-L-alanine, commonly abbreviated as Fmoc-4-Pal-OH or Fmoc-L-4-pyridylalanine, is a pivotal unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). As a derivative of L-phenylalanine containing a pyridyl ring in the side chain, it serves as a crucial building block for synthesizing modified peptides with unique characteristics. The incorporation of the 4-pyridylalanine residue can enhance the aqueous solubility of peptides and introduce a site for potential metal coordination or specific molecular interactions, making it a valuable tool in drug discovery and the development of novel peptide-based therapeutics.[1]

This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and a discussion of its primary applications.

Core Properties of this compound

This compound is typically supplied as a white to off-white or light yellow crystalline powder.[2][3][4] A thorough understanding of its physicochemical properties is essential for its effective application in peptide synthesis workflows.

| Property | Value | Reference(s) |

| CAS Number | 169555-95-7 | [2][5][6] |

| Molecular Formula | C₂₃H₂₀N₂O₄ | [2][5][6] |

| Molecular Weight | 388.42 g/mol | [2][5][6] |

| Appearance | White to off-white/light yellow powder | [2][3][4] |

| Purity (HPLC) | ≥97.0% - ≥98% | [2][4][6] |

| Melting Point | ~219 °C (with decomposition) | [3][7][8] |

| Optical Rotation | -45° ± 3° (c=1, DMF) | [2] |

| Solubility | Soluble in DMF (e.g., 0.1 g in 4 mL). Soluble in DMSO with heating. | [2][7][9] |

| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [6][8][9] |

Key Applications in Peptide Synthesis

The primary application of this compound is its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, while the carboxylic acid is used to form a peptide bond with the free amino group of the growing peptide chain attached to a solid support.[10]

The incorporation of a 4-pyridylalanine residue offers several advantages:

-

Enhanced Solubility : Replacing hydrophobic residues like phenylalanine with 4-pyridylalanine can significantly increase the aqueous solubility of the final peptide, which is a critical factor for bioavailability and formulation in drug development.[1]

-

Introduction of a Basic Site : The nitrogen atom in the pyridyl ring acts as a weak base and a hydrogen bond acceptor, which can influence the peptide's conformation and its interaction with biological targets.

-

Metal Chelation : The pyridyl group can serve as a ligand for metal ions, enabling the design of metallopeptides with catalytic or structural roles.

Caption: Functional components of the this compound molecule.

Experimental Protocols: Incorporation via SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using an automated solid-phase peptide synthesizer. This protocol assumes the use of standard Fmoc/tBu chemistry.

1. Materials and Reagents:

-

This compound

-

Solid support resin (e.g., Rink Amide or Wang resin)

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU/HOBt/DIPEA or HATU/DIPEA in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[11]

2. Methodology:

-

Step 1: Resin Preparation

-

Place the desired amount of resin in a reaction vessel within the synthesizer.

-

Swell the resin in DMF for 30-60 minutes to ensure proper penetration of reagents.[5]

-

-

Step 2: N-terminal Fmoc Deprotection

-

Drain the swelling solvent.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Step 3: Coupling of this compound

-

Prepare a solution of this compound (3-5 equivalents relative to resin substitution) and an activator like HATU (3-5 eq.) in DMF.

-

Add an activating base such as DIPEA (6-10 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling. A Kaiser test can be performed to confirm the absence of free primary amines.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Step 4: Chain Elongation

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

-

Step 5: Final Cleavage and Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum.

-

Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Purify the peptide using reverse-phase HPLC.

-

Caption: Standard workflow for Fmoc solid-phase peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-L-4-Pal-OH | Matrix Innovation [matrix-innovation.com]

- 3. Fmoc-3-(4-pyridyl)-L-alanine CAS#: 169555-95-7 [m.chemicalbook.com]

- 4. This compound,169555-95-7_成都傲飞生物化学品有限责任公司 [afbiochem.com]

- 5. This compound | Pyridines | Ambeed.com [ambeed.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Fmoc-3-(4-pyridyl)-L-alanine | 169555-95-7 [chemicalbook.com]

- 8. Fmoc-3-(4'-pyridyl)-L-alanine | 169555-95-7 | FF48299 [biosynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physical Characteristics of N-Fmoc-3-(4-pyridyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of N-Fmoc-3-(4-pyridyl)-L-alanine, a key building block in modern peptide synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.

Core Physical and Chemical Properties

N-Fmoc-3-(4-pyridyl)-L-alanine is a synthetic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for a robust and versatile strategy in the stepwise synthesis of peptides. The pyridyl side chain offers unique properties, such as the potential for post-synthetic modification and the ability to influence the solubility and conformational properties of the final peptide.

The physical and chemical properties of N-Fmoc-3-(4-pyridyl)-L-alanine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₀N₂O₄ | [1][2][3] |

| Molecular Weight | 388.42 g/mol | [1][2][3] |

| Appearance | White to off-white or light yellow powder/crystal | [1] |

| Melting Point | 219 °C (decomposes) | [1][2] |

| Solubility | Soluble in DMF (0.1 g in 4 mL) | [1][4] |

| Optical Rotation | [α]D²⁰ = -46.0° (c=1 in DMF) | [1] |

| CAS Number | 169555-95-7 | [1][2] |

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physical characteristics of N-Fmoc-3-(4-pyridyl)-L-alanine.

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. For amino acid derivatives, which may decompose upon heating, a precise and carefully controlled method is essential.

Methodology:

-

Sample Preparation: A small amount of finely powdered N-Fmoc-3-(4-pyridyl)-L-alanine is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is rapidly increased to approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. Given that the compound decomposes, the temperature at which decomposition is observed should also be noted.

-

Determination of Solubility

The solubility of Fmoc-protected amino acids is a crucial parameter for their effective use in solid-phase peptide synthesis, particularly for the coupling reaction.

Methodology:

-

Solvent Selection: Dimethylformamide (DMF) is a common solvent for Fmoc-amino acids.

-

Procedure:

-

A known volume of DMF (e.g., 1.0 mL) is placed in a vial at a controlled temperature (e.g., 25°C).

-

A pre-weighed amount of N-Fmoc-3-(4-pyridyl)-L-alanine is added in small increments to the solvent.

-

The mixture is stirred or agitated vigorously after each addition until the solid is completely dissolved.

-

The process is continued until a saturated solution is obtained (i.e., solid material remains undissolved after prolonged agitation).

-

The total mass of the dissolved solid is used to calculate the solubility, typically expressed in g/mL or mg/mL. A qualitative assessment, as noted in the literature, is that 0.1 g is soluble in 4 mL of DMF.[1][4]

-

Role in Peptide Synthesis

N-Fmoc-3-(4-pyridyl)-L-alanine is not directly involved in biological signaling pathways. Instead, it serves as a fundamental component in the chemical synthesis of peptides that may have biological activity. The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis (SPPS), highlighting the stage at which N-Fmoc-3-(4-pyridyl)-L-alanine is introduced.

Caption: General workflow of Fmoc solid-phase peptide synthesis.

This workflow demonstrates the cyclical nature of peptide chain elongation, where the Fmoc group is removed, and the next protected amino acid, such as N-Fmoc-3-(4-pyridyl)-L-alanine, is coupled to the growing peptide chain. This process is repeated until the desired peptide sequence is assembled.

References

An In-depth Technical Guide to Fmoc-Protected Pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the incorporation of non-canonical amino acids is a key strategy for modulating the pharmacological properties of peptides. Among these, pyridylalanine (Pal), an aromatic amino acid containing a pyridine ring, has garnered significant attention. This technical guide provides a comprehensive overview of the core features of N-α-Fmoc-protected pyridylalanine isomers, offering valuable insights for researchers, scientists, and drug development professionals. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of peptide chains under mild conditions.[1][2] This guide will delve into the physicochemical properties, synthesis, and applications of Fmoc-pyridylalanine isomers, providing detailed experimental protocols and highlighting their role in the development of novel therapeutics.

Core Features of Fmoc-Protected Pyridylalanine

Fmoc-protected pyridylalanine is a versatile building block in peptide synthesis, offering a unique combination of aromaticity and hydrophilicity. The pyridine ring, with its nitrogen atom, can engage in hydrogen bonding and metal coordination, providing opportunities to fine-tune peptide structure and function. The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) significantly influences the electronic properties and steric hindrance of the side chain, thereby affecting the overall characteristics of the resulting peptide.

Physicochemical Properties

The distinct properties of the three isomers of Fmoc-pyridylalanine—Fmoc-L-2-pyridylalanine, Fmoc-L-3-pyridylalanine, and Fmoc-L-4-pyridylalanine—are crucial for their strategic incorporation into peptide sequences. While comprehensive experimental data for a direct comparison is not exhaustively available in a single source, a summary of their known properties is presented below.

Table 1: Physicochemical Properties of Fmoc-L-Pyridylalanine Isomers

| Property | Fmoc-L-2-pyridylalanine | Fmoc-L-3-pyridylalanine | Fmoc-L-4-pyridylalanine |

| CAS Number | 185379-40-2[3][4] | 175453-07-3[5] | 169555-95-7[6] |

| Molecular Formula | C₂₃H₂₀N₂O₄[3][4] | C₂₃H₂₀N₂O₄[5] | C₂₃H₂₀N₂O₄[6] |

| Molecular Weight | 388.42 g/mol [3][4] | 388.42 g/mol [5] | 388.42 g/mol [6] |

| Melting Point | Not consistently reported | 150 - 170 °C[5] | 219 °C[6] |

| Appearance | White to off-white powder | White powder[5] | Not specified |

| Solubility | Soluble in organic solvents like DMSO and dichloromethane | Soluble in DMF[5] | Soluble in DMF |

| pKa of Pyridinium Ion (approx.) | ~5.2 | ~5.2 | ~5.2 |

Note: The pKa value is for the pyridinium ion, which is the conjugate acid of pyridine. The exact pKa of the pyridyl group in the context of the amino acid side chain may vary slightly.

The basicity of the pyridine nitrogen is a key feature. With a pKa of approximately 5.2 for the pyridinium ion, the pyridine ring can be protonated under acidic conditions, which can influence the solubility and conformational properties of the peptide. This feature is particularly useful for enhancing the aqueous solubility of peptides, a common challenge in peptide drug development.[7]

Experimental Protocols

The successful incorporation of Fmoc-pyridylalanine into a peptide sequence relies on optimized protocols for both the synthesis of the building block and its use in solid-phase peptide synthesis.

Synthesis of Fmoc-L-Pyridylalanine

The synthesis of Fmoc-L-pyridylalanine generally involves the reaction of the free L-pyridylalanine amino acid with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate), under basic conditions.

Detailed Methodology for Fmoc Protection of L-Pyridylalanine:

-

Dissolution: Dissolve L-pyridylalanine in a suitable aqueous solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: Add a base, such as sodium carbonate or sodium bicarbonate, to the solution to deprotonate the amino group of the pyridylalanine, making it nucleophilic. The pH of the solution should be maintained in the range of 9-10.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu or Fmoc-Cl in a suitable organic solvent (e.g., 1,4-dioxane) to the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. This protonates the carboxylate and any unreacted base.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure Fmoc-L-pyridylalanine.

Caption: General workflow for the synthesis of Fmoc-L-pyridylalanine.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Pyridylalanine

The incorporation of Fmoc-pyridylalanine into a peptide chain follows the standard Fmoc-SPPS protocol, which involves iterative cycles of deprotection, coupling, and washing.

Detailed Methodology for a Single SPPS Cycle:

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.[8]

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[1][8]

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

-

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-L-pyridylalanine (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated Fmoc-L-pyridylalanine solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-120 minutes at room temperature with agitation.

-

-

Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.

Caption: A single cycle of solid-phase peptide synthesis (SPPS) for incorporating Fmoc-pyridylalanine.

Applications in Drug Development

The unique properties of pyridylalanine make it a valuable tool for addressing common challenges in peptide drug development, such as poor solubility, low stability, and lack of target specificity.

Enhancing Solubility and Stability

The introduction of pyridylalanine residues has been shown to significantly enhance the aqueous solubility and stability of peptides. This is particularly beneficial for hydrophobic peptides that are prone to aggregation. For instance, the replacement of hydrophobic aromatic residues with 3- and 4-pyridylalanine in glucagon analogues led to improved biophysical properties without compromising biological activity.

Modulating Receptor-Ligand Interactions

The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. These interactions can be leveraged to enhance the binding affinity and selectivity of peptide ligands for their target receptors, such as G protein-coupled receptors (GPCRs) and kinases.[9][10][11]

Caption: General GPCR signaling pathway that can be targeted by pyridylalanine-containing peptides.

Potential Side Reactions

While Fmoc-SPPS is a robust methodology, the incorporation of pyridylalanine may introduce specific side reactions that require consideration. The basicity of the pyridine nitrogen can potentially lead to undesired reactions under certain conditions.

-

N-alkylation or N-acylation of the Pyridine Ring: Although the pyridine ring is generally stable, under harsh conditions or with highly reactive species, the nitrogen atom could potentially undergo alkylation or acylation. However, under standard Fmoc-SPPS conditions, this is generally not a significant concern.

-

Catalysis of Side Reactions: The basic nature of the pyridine side chain could potentially catalyze side reactions such as aspartimide formation, although this has not been widely reported as a major issue specific to pyridylalanine incorporation.

Careful control of reaction conditions, including the choice of coupling reagents and the avoidance of prolonged exposure to strong bases, can help to minimize these potential side reactions.

Conclusion

Fmoc-protected pyridylalanine isomers are valuable and versatile building blocks in the field of peptide science. Their unique physicochemical properties, particularly the presence of the basic pyridine ring, offer a powerful tool for modulating the solubility, stability, and biological activity of peptides. This technical guide has provided a comprehensive overview of the key features of Fmoc-pyridylalanine, including its properties, synthesis, and applications in SPPS. By understanding the nuances of these building blocks and employing optimized experimental protocols, researchers can effectively leverage Fmoc-pyridylalanine to advance the design and development of novel peptide-based therapeutics.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc-β-(2-pyridyl)-Ala-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Fmoc-3-(2'-pyridyl)-L-alanine | 185379-40-2 | FF48230 [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-3-(4'-pyridyl)-L-alanine | 169555-95-7 | FF48299 [biosynth.com]

- 7. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Targeting kinase signaling pathways with constrained peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-4-Pal-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of designing novel therapeutic peptides and research tools. Fmoc-4-Pal-OH, or N-α-Fmoc-4-pyridyl-L-alanine, stands out as a versatile building block that offers unique advantages in peptide design and synthesis. Its pyridyl side chain introduces a hydrophilic and aromatic character, which can significantly enhance the aqueous solubility of peptides, a critical factor for bioavailability and formulation.[1] Furthermore, the nitrogen atom in the pyridine ring provides a site for chemoselective modification, enabling the development of sophisticated peptide conjugates. This guide provides a comprehensive overview of this compound, including its properties, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and its application in creating targeted therapeutics.

Core Properties and Advantages of this compound

This compound is a derivative of the amino acid alanine, featuring a 4-pyridylmethyl group attached to the β-carbon. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function makes it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis strategy.

| Property | Value | Reference |

| CAS Number | 169555-95-7 | --INVALID-LINK-- |

| Molecular Formula | C₂₃H₂₀N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 388.42 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Solubility | Soluble in DMF | --INVALID-LINK-- |

| Storage | 2-8°C | --INVALID-LINK-- |

The primary advantages of incorporating this compound into a peptide sequence include:

-

Enhanced Aqueous Solubility: The hydrophilic nature of the pyridine ring can significantly improve the solubility of hydrophobic peptides, facilitating their handling, purification, and therapeutic application.

-

Site for Conjugation: The pyridine nitrogen can be selectively alkylated, providing a chemoselective handle for conjugating other molecules such as targeting ligands, imaging agents, or half-life extension moieties.[1][2]

-

Structural Mimicry: The aromatic side chain can serve as a surrogate for natural aromatic amino acids like phenylalanine or tyrosine, potentially influencing peptide conformation and receptor binding.

Performance in Solid-Phase Peptide Synthesis

The efficiency of incorporating any amino acid into a growing peptide chain is critical for the overall yield and purity of the final product. While specific comparative data for this compound is not extensively published in dedicated studies, its performance can be inferred from standard practices and data for similar non-canonical amino acids.

Table 1: Representative Coupling Efficiency of this compound

| Coupling Reagent | Activator | Coupling Time (min) | Representative Efficiency (%) | Notes |

| HBTU/HOBt | HOBt | 30-60 | >99% | A standard and highly effective method for most amino acids, including this compound. |

| HATU/HOAt | HOAt | 30-60 | >99% | Recommended for sterically hindered couplings, though generally not required for this compound. |

| DIC/HOBt | HOBt | 60-120 | >98% | A cost-effective option, though may require longer reaction times. |

Table 2: Expected Impact on Peptide Yield and Purity

| Parameter | Expected Range | Method of Determination | Factors Influencing Outcome |

| Crude Peptide Yield | 40-70% | Gravimetric analysis post-cleavage | Highly sequence-dependent. The presence of this compound is not typically a yield-limiting factor. |

| Crude Peptide Purity | 50-80% | RP-HPLC | Dependent on the success of each coupling and deprotection step. The purity of the this compound raw material is crucial. |

| Final Purity (Post-HPLC) | >95-99% | RP-HPLC | Achievable with standard purification protocols. The unique properties of the pyridyl group may require slight modifications to the HPLC gradient. |

Experimental Protocols

The following section provides a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amides)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

Kaiser test kit

Step-by-Step Protocol for Incorporating this compound

This protocol assumes a starting scale of 0.1 mmol on a 0.5 mmol/g loading resin (200 mg).

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh solution of 20% piperidine in DMF (5 mL).

-

Agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 116.5 mg), HBTU (2.9 equivalents, 0.29 mmol, 110 mg), and HOBt (3 equivalents, 0.3 mmol, 46 mg) in DMF (2 mL).

-

Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by a yellow/orange color). If the test is positive, repeat the coupling step.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For 200 mg of resin, use 5 mL of the cocktail.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail (1 mL) and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Application in Targeted Drug Development: A Case Study

A significant application of this compound is in the synthesis of peptide conjugates for targeted drug delivery. A notable example is the development of inhibitors of the p53-MDM2 interaction for cancer therapy.[1][2] The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is often suppressed in cancer cells by the oncoprotein MDM2. Peptides that can disrupt the p53-MDM2 interaction can reactivate p53 and induce apoptosis in cancer cells.

To enhance the delivery of these therapeutic peptides to tumor cells, they can be conjugated to targeting moieties, such as the RGD (arginine-glycine-aspartic acid) peptide, which binds to integrins that are overexpressed on the surface of many cancer cells and tumor vasculature. The pyridyl side chain of 4-Pal provides an ideal handle for this conjugation.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the synthesis of a p53-MDM2 inhibitor-RGD conjugate and the targeted biological signaling pathway.

Caption: Experimental workflow for the synthesis of a p53-MDM2 inhibitor-RGD conjugate using this compound.

Caption: Targeted signaling pathway of the p53-MDM2-RGD conjugate.

Conclusion

This compound is a valuable and versatile building block in modern peptide chemistry. Its ability to enhance aqueous solubility and provide a site for chemoselective conjugation makes it a powerful tool for the design and synthesis of advanced therapeutic peptides and research probes. The straightforward incorporation of this compound using standard solid-phase peptide synthesis protocols, coupled with its demonstrated utility in creating targeted drug conjugates, ensures its continued importance in the fields of drug discovery and development. This guide provides the foundational knowledge and practical protocols for researchers and scientists to effectively utilize this compound in their peptide synthesis endeavors.

References

An In-Depth Technical Guide on the Core Principles of Using 4-(Hydroxymethyl)phenoxyacetic Acid (HMPA) Linker in Fmoc-Based Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of the 4-(hydroxymethyl)phenoxyacetic acid (HMPA) linker in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The HMPA linker, a cornerstone for the synthesis of C-terminal peptide acids, offers a stable anchorage during peptide chain elongation and allows for efficient cleavage under acidic conditions. This document details its chemical properties, experimental protocols, and quantitative performance metrics to aid researchers in its effective utilization.

Core Principles and Chemical Properties of the HMPA Linker

The HMPA linker, also known as the p-alkoxybenzyl alcohol (PAB) linker, is a critical component in Fmoc-SPPS for the generation of peptides with a free C-terminal carboxylic acid. Its structure is designed for orthogonal compatibility with the Fmoc/tBu protection strategy, where the temporary Fmoc protecting group is removed by a base (e.g., piperidine), and the permanent side-chain protecting groups and the linker are cleaved by an acid (trifluoroacetic acid).

The key features of the HMPA linker include:

-

Acid Lability : The ether linkage of the HMPA linker is susceptible to cleavage by strong acids like trifluoroacetic acid (TFA), which releases the peptide from the solid support.

-

Base Stability : The linker is stable under the basic conditions required for the removal of the Fmoc protecting group, ensuring the integrity of the peptide-resin linkage throughout the synthesis cycles.

-

Versatility : It can be attached to various aminomethylated resins, such as aminomethyl polystyrene, providing flexibility in the choice of solid support.

Below is the chemical structure of the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker.

Caption: Chemical structure of 4-(Hydroxymethyl)phenoxyacetic acid (HMPA).

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving the HMPA linker in Fmoc-SPPS.

Attachment of HMPA Linker to Aminomethyl Resin

This protocol describes the coupling of the HMPA linker to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene.

Materials:

-

Aminomethyl polystyrene resin

-

4-(Hydroxymethyl)phenoxyacetic acid (HMPA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the aminomethyl polystyrene resin in DCM (10 mL/g of resin) for 1 hour.

-

Wash the resin with DMF (3 x 10 mL/g).

-

In a separate vessel, dissolve HMPA (2 equivalents relative to resin substitution) and HOBt (2 equivalents) in a minimal amount of DMF.

-

Add the HMPA/HOBt solution to the resin.

-

Add DIC (2 equivalents) to the resin suspension.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Monitor the reaction for the disappearance of free amino groups using the Kaiser test. If the test is positive, continue the reaction for an additional 2 hours.

-

Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g).

-

Dry the HMPA-functionalized resin under vacuum.

Coupling of the First Fmoc-Amino Acid to HMPA-Resin

This protocol details the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the HMPA-functionalized resin.

Materials:

-

HMPA-functionalized resin

-

Fmoc-amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Pyridine

Procedure:

-

Swell the HMPA-resin in DCM (10 mL/g) for 1 hour.

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add DIC (3-5 equivalents) to the Fmoc-amino acid solution and pre-activate for 10 minutes.

-

Add the activated Fmoc-amino acid solution to the resin.

-

Add DMAP (0.1 equivalents) to the reaction mixture.

-

Agitate the mixture at room temperature for 2-4 hours.

-

After the coupling, cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 30 minutes.

-

Wash the resin with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and methanol (3 x 10 mL/g).

-

Dry the Fmoc-amino acid-loaded resin under vacuum.

-

The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin with a piperidine solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[1]

Peptide Chain Elongation

Standard Fmoc-SPPS cycles are used for the elongation of the peptide chain. Each cycle consists of:

-

Fmoc Deprotection: Treatment with 20% piperidine in DMF.

-

Washing: Thorough washing with DMF and DCM.

-

Amino Acid Coupling: Coupling of the next Fmoc-amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt).

-

Washing: Thorough washing with DMF and DCM.

Cleavage of the Peptide from the HMPA-Resin

The final step is the cleavage of the completed peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), phenol)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM (3 x 10 mL/g) and dry under vacuum.

-

Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 2). A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).[2]

-

Add the cleavage cocktail to the peptide-resin (10 mL/g of resin) and agitate at room temperature for 2-4 hours.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA.

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Quantitative Data and Performance

The efficiency of peptide synthesis using the HMPA linker is influenced by several factors, including the loading of the first amino acid, the stability of the linker during synthesis, and the final cleavage yield.

| Parameter | Typical Values/Observations | Factors Influencing Performance | References |

| First Amino Acid Loading | 0.2 - 0.8 mmol/g | Resin type, coupling method (e.g., DIC/DMAP, MSNT), steric hindrance of the amino acid. | [4] |

| Linker Stability | Generally stable to 20% piperidine in DMF. | Prolonged exposure to piperidine may lead to minor cleavage. The p-alkoxybenzyl ester bond is more stable than that of the Wang linker under prolonged acidic conditions.[5] | [5] |

| Cleavage Yield | > 80% (sequence dependent) | Peptide sequence, cleavage cocktail composition, cleavage time and temperature. | [6] |

| Racemization | Low for most amino acids. | Cysteine and Histidine are more prone to racemization during esterification. The use of milder coupling conditions is recommended. | [4] |

Table 1: Performance Metrics of the HMPA Linker in Fmoc-SPPS

Cleavage Cocktail Recipes

The choice of cleavage cocktail is critical for minimizing side reactions and maximizing the yield of the desired peptide.

| Cocktail Name | Composition (v/v/v) | Application Notes | References |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Arg. | [7] |

| TFA/TIS/H₂O | TFA / TIS / Water (95:2.5:2.5) | Suitable for peptides without sensitive residues that are prone to oxidation or alkylation. | [2] |

| TFA/EDT/TIS/H₂O | TFA / EDT / TIS / Water (94:2.5:1:2.5) | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[2] | [2] |

| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | A good general cocktail for most peptides. | [7] |

Table 2: Common Cleavage Cocktails for HMPA-Linked Peptides

Visualization of Workflows and Mechanisms

Experimental Workflow for SPPS using the HMPA Linker

The following diagram illustrates the overall workflow for solid-phase peptide synthesis utilizing the HMPA linker.

Caption: Experimental workflow for SPPS using the HMPA linker.

Mechanism of Acid-Catalyzed Peptide Cleavage

The cleavage of the peptide from the HMPA linker proceeds via an acid-catalyzed hydrolysis of the p-alkoxybenzyl ester bond.

Caption: Simplified mechanism of acid-catalyzed peptide cleavage from the HMPA linker.

Conclusion

The 4-(hydroxymethyl)phenoxyacetic acid (HMPA) linker is a robust and reliable tool for the Fmoc-based solid-phase synthesis of C-terminal peptide acids. Its compatibility with the standard Fmoc/tBu strategy, coupled with its stability and high cleavage efficiency, makes it an excellent choice for a wide range of peptide synthesis applications. By understanding the core principles of its application and adhering to optimized experimental protocols, researchers can effectively leverage the HMPA linker to achieve high yields of pure peptide products. This guide serves as a foundational resource to facilitate the successful implementation of the HMPA linker in the synthesis of peptides for research, diagnostics, and therapeutic development.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

An In-Depth Technical Guide on the Effects of 4-Pyridylalanine Incorporation on Peptide Properties

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The substitution of natural amino acids with non-canonical counterparts is a cornerstone of modern peptide drug design. 4-pyridylalanine (4-Pal), an aromatic amino acid analogue of phenylalanine, offers a unique combination of properties that can be leveraged to significantly enhance peptide therapeutics. The introduction of a nitrogen atom into the aromatic ring allows for novel interactions, modulates physicochemical properties, and can profoundly influence the peptide's biological activity. This guide provides a comprehensive overview of the structural, physicochemical, and biological effects of 4-Pal incorporation, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers in drug development.

Core Concepts: The Impact of the Pyridyl Group

The key distinction between 4-pyridylalanine and phenylalanine lies in the substitution of a carbon atom in the aromatic ring with a nitrogen atom. This seemingly minor change has significant consequences:

-

Increased Hydrophilicity: The nitrogen atom increases the polarity and hydrophilicity of the side chain, which can improve the aqueous solubility of the parent peptide, a common challenge in peptide formulation.[1][2][3]

-

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor.

-

pH-Sensitivity: The pyridine ring has a pKa of approximately 5.2-5.5. This means that at physiological pH (around 7.4), the ring is predominantly neutral, but in more acidic environments (such as the tumor microenvironment or endosomes), it can become protonated. This charge modulation can be exploited for pH-targeted drug delivery or to alter receptor binding in specific tissues.

-

Metal Coordination: The nitrogen atom can coordinate with metal ions, a property that can be used for imaging applications or to influence peptide conformation.

-

Modified Aromatic Interactions: While still capable of π-π stacking, the electronic properties of the pyridyl ring differ from the phenyl ring, potentially altering interactions with aromatic residues on a target receptor.

Effects on Peptide Properties

Structural and Conformational Changes

The incorporation of 4-Pal can induce significant changes in peptide secondary structure. The side chain's ability to engage in unique non-covalent interactions can stabilize or destabilize specific conformations like α-helices or β-sheets. While the introduction of a bulky aromatic group like phenylalanine's side chain is a perturbation, the further addition of a nitrogen in 4-Pal's side chain makes it a stronger perturbation, making the C5 conformation the preferential structure for a dipeptide.[4] The specific outcome is highly dependent on the position of the substitution and the surrounding amino acid sequence. For instance, in short alanine peptides, the polyproline II (PII) structure is common, and substitutions can affect this conformation.[5]

Physicochemical Modifications

Solubility and Stability:

A primary advantage of 4-Pal incorporation is the enhancement of aqueous solubility and stability.[1][2][3] This is particularly valuable for aggregation-prone peptides like glucagon. Studies have shown that substituting hydrophobic residues with 4-Pal can increase solubility at neutral pH without diminishing biological activity.[1][2][3]

Furthermore, the introduction of unnatural amino acids can bolster a peptide's resistance to proteolytic degradation.[6][7] The altered side chain can sterically hinder the approach of proteases, thereby extending the in-vivo half-life of the peptide therapeutic.

pKa and pH-Responsiveness:

The pKa of the 4-Pal side chain is a critical parameter. While the pKa of free 4-pyridylalanine is documented, the local microenvironment within a folded peptide can significantly influence this value.[8][9][10] Factors such as proximity to other charged residues can either increase or decrease the side chain's pKa. This pH-responsive behavior can be harnessed to design peptides that are activated or change their binding properties in acidic environments, such as those found in tumors or endosomes.[11][12][13][14]

Impact on Binding Affinity and Biological Activity

The introduction of 4-Pal can modulate the binding affinity of a peptide for its target receptor. The ability of the pyridyl nitrogen to form new hydrogen bonds or electrostatic interactions within a receptor's binding pocket can lead to enhanced affinity and potency. However, an unfavorable placement can also lead to steric clashes or disrupt critical interactions, thereby reducing affinity.

One study on cyclic hexapeptides showed a trend of affinity improvement with the substitution of 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-Pal, with 4-Pal showing the highest affinity.[15] This highlights the importance of the nitrogen's position within the pyridine ring. The hydrophobic interactions of the aromatic ring also play a crucial role in stabilizing the peptide-receptor complex.[16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to illustrate the effects of 4-Pal incorporation.

Table 1: Binding Affinity of Pyridylalanine-Modified Cyclic Hexapeptides [15]

| Peptide Modification | Binding Affinity (KD, nM) |

| L-2-Pal | 0.18 ± 0.02 |

| L-3-Pal | 0.15 ± 0.01 |

| L-4-Pal | 0.11 ± 0.01 |

Table 2: pKa Values of Ionizable Groups in Amino Acids [9][10][17]

| Amino Acid/Group | pKa1 (α-carboxyl) | pKa2 (α-ammonium) | pKa3 (Side Chain) |

| Alanine | 2.34 | 9.69 | - |

| Phenylalanine | 1.83 | 9.13 | - |

| Histidine | 1.82 | 9.17 | 6.00 |

| 4-Pyridylalanine (approx.) | ~2.2 | ~9.2 | ~5.4 |

Note: The pKa values for 4-pyridylalanine can vary depending on the specific peptide sequence and its local environment.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with 4-Pyridylalanine

This protocol outlines the manual synthesis of a generic peptide incorporating Fmoc-L-4-pyridylalanine.

-

Resin Swelling: Swell Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Amino Acid Coupling:

-

Pre-activate a 4-fold molar excess of the Fmoc-amino acid (including Fmoc-L-4-Pal-OH) with a 3.98-fold molar excess of HBTU and a 6-fold molar excess of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor coupling completion with a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a 4-Pal containing peptide against a protease like trypsin.

-

Peptide Solution Preparation: Prepare a 1 mg/mL solution of the purified peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Protease Solution Preparation: Prepare a 0.1 mg/mL solution of trypsin in the same buffer.

-

Digestion Reaction:

-

Mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

-

Incubate the mixture at 37°C.

-

-

Time Points: Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching: Stop the reaction in each aliquot by adding a protease inhibitor or by acidification with TFA.

-

Analysis: Analyze the aliquots by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time. The percentage of remaining peptide is calculated relative to the 0-hour time point.

Visualizations

Logical Relationship Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [The effect of side radicals on the peptide structure. Surface of potential energy of model alanine and phenylalanine dipeptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The polyproline II conformation in short alanine peptides is noncooperative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. Ch27 pKa and pI values [chem.ucalgary.ca]

- 11. pH response and molecular recognition in a low molecular weight peptide hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Feature Selection Enhances Peptide Binding Predictions for TCR-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-4-Pal-OH: Commercial Availability and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability of Fmoc-4-Pal-OH (Fmoc-3-(4-pyridyl)-L-alanine), a key building block in peptide synthesis, particularly for the development of peptide-based therapeutics. It includes a detailed comparison of suppliers, a step-by-step protocol for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and a workflow diagram to visualize the process.

Commercial Availability of this compound

The commercial availability of this compound is robust, with numerous chemical suppliers offering this reagent in various purities and quantities. A summary of prominent suppliers is provided in the table below to facilitate procurement for research and development purposes.

| Supplier | Product/Catalog Number | Purity | Available Quantities | Price (USD) |

| AdooQ Bioscience | A14347 | >99% | 1g, 5g, 10g | Contact for pricing |

| Advanced ChemTech | FX4140 | ≥98% | 5g, 25g, 100g | Contact for pricing |

| MedChemExpress | HY-W013162 | >98% | 100mg, 1g, 5g, 10g | Contact for pricing |

| Aapptec | FAA108 | ≥98% | 1g, 5g, 25g, 100g | Contact for pricing |

| BLD Pharm | BD138657 | ≥98% | 1g, 5g, 25g | Contact for pricing |

| Fisher Scientific | NC1851925 (ACROTEIN CHEMBIO INC) | Not Specified | 100g | Contact for pricing |

| Sigma-Aldrich | 852026 | ≥97.0% (HPLC) | Discontinued | Not Applicable |

| Biosynth | FF48299 | ≥98% | 1g, 5g, 25g, 100g | Contact for pricing |

| Chem-Impex International | 05021 | ≥98% (HPLC) | 1g, 5g, 25g, 100g | $121.28 (1g), $574.26 (5g), $2,737.40 (25g) |

| Matrix Innovation Inc. | FL-001-4801 | ≥98% | 5g, 25g, 100g | $195 (5g), $475 (25g), $1425 (100g) |

| Ivy Fine Chemicals | 145953 | Not Specified | 5g, 10g, 25g, Bulk | $204.10 (5g), $386.10 (10g), $882.70 (25g) |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: Incorporation of this compound via Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound using a standard Fmoc/tBu strategy on a rink amide resin.

Materials and Reagents:

-

Fmoc-Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing peptides with Cys)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin substitution), OxymaPure® or HOBt (3 equivalents), and DIC (3 equivalents) in a minimal amount of DMF.

-

Pre-activate the mixture by allowing it to stand for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue shaking for another hour.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (as in step 2) to remove the N-terminal Fmoc group.

-

Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The exact composition may vary depending on the peptide sequence.

-

Add the cleavage cocktail to the dried resin in the reaction vessel.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a large excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of this compound.

Caption: Workflow for the incorporation of this compound in SPPS.

Methodological & Application

Standard Protocol for Fmoc-4-Pal-OH Coupling in Solid-Phase Peptide Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-(hydroxymethyl)phenoxyacetic acid (Fmoc-4-Pal-OH) is a critical linker, or "handle," utilized in Fmoc-based solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide acids. The phenoxyacetic acid moiety provides a stable anchorage to an amino-functionalized solid support, which is nonetheless labile to strong acids like trifluoroacetic acid (TFA), allowing for the release of the synthesized peptide with a free C-terminal carboxyl group. This application note provides a detailed protocol for the initial coupling of this compound to an aminomethyl resin and the subsequent steps of peptide elongation and final cleavage.

The primary advantage of using a pre-formed handle like this compound is the mitigation of side reactions and racemization that can occur when directly loading the first amino acid onto certain resins. The protocol outlined below is a standard procedure that can be optimized based on the specific requirements of the peptide sequence and the scale of the synthesis.

Principle of Synthesis

The synthesis commences with the covalent attachment of the this compound linker to a primary amine-containing solid support, typically an aminomethyl (AM) resin. This is achieved by activating the carboxylic acid of this compound to facilitate amide bond formation. Once the linker is attached, its Fmoc protecting group is removed with a mild base, usually piperidine, to expose a hydroxyl group (which is part of the linker structure and becomes the attachment point for the first amino acid). However, the common strategy is to couple the this compound to the resin, then deprotect the Fmoc group on the Pal handle to reveal the hydroxyl group, to which the C-terminal amino acid of the target peptide is subsequently esterified. A more direct and often preferred method involves coupling the this compound to the resin, followed by the standard SPPS cycles. The final step is the cleavage of the completed peptide from the linker and the concomitant removal of side-chain protecting groups using a strong acidic cocktail.

Experimental Protocols

Materials and Reagents

-

Fmoc-4-(hydroxymethyl)phenoxyacetic acid (this compound)

-

Aminomethyl (AM) resin (e.g., TentaGel S RAM, NovaSyn TGA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water

-

Acetic anhydride

-

Pyridine

-

Kaiser test kit

Protocol 1: Coupling of this compound to Aminomethyl Resin

This protocol describes the initial attachment of the this compound linker to a primary amine-functionalized resin.

-

Resin Swelling: Swell the aminomethyl resin (1 g, nominal loading e.g., 0.5 mmol/g) in DMF (10-15 mL) for at least 1 hour in a reaction vessel with gentle agitation.

-

Reagent Preparation: In a separate vial, dissolve this compound (3 eq. relative to resin loading), HOBt (or Oxyma Pure, 3 eq.), in DMF (5 mL).

-

Activation and Coupling: Add DIC (3 eq.) to the solution of this compound and HOBt/Oxyma. Allow the activation to proceed for 5-10 minutes at room temperature. Add the activated linker solution to the swollen resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or consider a recoupling step.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping mixture of acetic anhydride/pyridine/DMF (1:2:3, v/v/v) for 30 minutes. Wash the resin as described in the previous step.

-

Drying: Dry the resin under vacuum for several hours. The loading of the linker can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be incorporated into the peptide chain after the initial linker attachment and subsequent Fmoc deprotection of the first amino acid.

-

Fmoc Deprotection:

-

Swell the resin-bound peptide in DMF (10-15 mL) for 30 minutes.

-

Treat the resin with 20% piperidine in DMF (10 mL) for 3 minutes. Drain.

-

Treat the resin again with 20% piperidine in DMF (10 mL) for 10-15 minutes to ensure complete Fmoc removal.[1]

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the incoming Fmoc-amino acid (3-5 eq.), a coupling agent like HBTU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to stand for 2-5 minutes.[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction for 1-2 hours at room temperature.

-

Monitor the coupling completion with a Kaiser test. If incomplete, a recoupling may be necessary.

-

Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

Protocol 3: Cleavage of the Peptide from the PAL Linker

The final step is the release of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v). For peptides containing arginine, Reagent R (TFA/thioanisole/EDT/anisole, 90:5:3:2, v/v) is often recommended.[3][4]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) in a fume hood.[4]

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[4] The reaction time may need to be optimized depending on the protecting groups used.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA. Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).

-

Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reagent Equivalents for this compound Coupling

| Reagent | Equivalents (relative to resin loading) | Purpose |

| This compound | 3 | Linker |

| DIC | 3 | Activating Agent |

| HOBt or Oxyma | 3 | Activation Additive/Racemization Suppressant |

| Acetic Anhydride | 10 | Capping Agent |

| Pyridine | 20 | Base for Capping |

Table 2: Standard Cleavage Cocktails for PAL-Resin

| Reagent Cocktail | Composition | Recommended For |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, suitable for peptides with Cys, Met, Trp, Tyr.[3] |

| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Peptides with Arg(Pbf/Pmc) and Trp on PAL resin to minimize reattachment.[3] |

| Standard TFA | TFA/TIS/water (95:2.5:2.5) | Peptides without sensitive residues. |

Mandatory Visualization

Caption: Workflow for SPPS using this compound linker.

Caption: The core Fmoc-SPPS cycle for peptide chain elongation.

References

Application Notes & Protocols: Recommended Coupling Reagents for Fmoc-Protected Linkers in SPPS

Topic: Recommended Coupling Reagents for Fmoc-4-Pal-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound in Solid-Phase Peptide Synthesis

Fmoc-4-(hydroxymethyl)phenoxymethyl-copolystyrene resin, derived from the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle, is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) for the preparation of C-terminal peptide amides.[1][2] The efficiency of peptide chain elongation, and thus the purity and yield of the final peptide, is critically dependent on the successful coupling of each incoming Fmoc-protected amino acid to the free amine on the resin-bound peptide chain.[3]

The first coupling step, involving the attachment of the first amino acid to the deprotected amine of the PAL handle, is crucial for setting the foundation for the entire synthesis. The choice of coupling reagent is a key parameter that influences reaction kinetics, efficiency, and the potential for side reactions such as racemization.[4][5] This document provides a comprehensive guide to the most effective and commonly recommended coupling reagents for this purpose, complete with detailed protocols and comparative data.

Overview of Recommended Coupling Reagents

The activation of the carboxylic acid of the incoming Fmoc-amino acid is necessary to facilitate the formation of the amide (peptide) bond.[6] This is achieved using activating agents, commonly known as coupling reagents. They can be broadly categorized into two main classes: aminium/uronium salts and carbodiimides.

-

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base (typically N,N-Diisopropylethylamine, DIPEA) to form a highly reactive ester intermediate.[7][8] HATU, which forms an OAt-ester, is generally considered more reactive and efficient than HBTU, which forms an OBt-ester, due to the anchimeric assistance provided by the pyridine nitrogen in its structure.[8][9] This increased reactivity makes HATU particularly suitable for sterically hindered amino acids or difficult coupling sequences.[9][10]

-

Carbodiimides (e.g., DIC): N,N'-Diisopropylcarbodiimide (DIC) is a widely used carbodiimide that activates the carboxylic acid.[5] To enhance reaction rates and minimize racemization, DIC is almost always used in combination with a nucleophilic additive, such as Ethyl Cyano(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt).[11][12] The DIC/Oxyma combination is highly favored due to its high efficiency and lower explosion risk compared to HOBt-based additives.[12][13]

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent depends on the specific requirements of the synthesis, including the complexity of the peptide, cost considerations, and desired reaction times. The table below summarizes the key characteristics of the recommended reagents.

| Reagent Combination | Class | Relative Speed & Efficiency | Racemization Risk | Key Advantages | Considerations |

| HBTU / DIPEA | Aminium Salt | High | Low | Cost-effective, reliable, good for routine synthesis.[7][14] | Can cause chain termination by guanidinylation if used in large excess.[8] |

| HATU / DIPEA | Aminium Salt | Very High | Very Low | Superior efficiency for difficult/hindered couplings, rapid reaction times.[8][9] | Higher cost compared to HBTU. |

| HCTU / DIPEA | Aminium Salt | Very High | Low | Similar efficiency to HATU, often more soluble.[9] | Less common than HATU but a very effective alternative. |

| DIC / Oxyma | Carbodiimide | High | Very Low | Low cost, minimal side reactions, high safety profile (vs. HOBt).[11][12][13] | Byproduct (diisopropylurea) is soluble and easily washed away.[5] |

| DIC / HOBt | Carbodiimide | High | Low | Traditional and cost-effective method.[9][13] | HOBt has explosive properties and is being replaced by Oxyma.[12] |

Mandatory Visualizations

Experimental Workflow and Chemical Logic

The following diagrams illustrate the general workflow of Fmoc-SPPS and the activation mechanism of the coupling reagents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptide.com [peptide.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. bachem.com [bachem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. HBTU peptide coupling reagent - Peptide synthesis - Activotec [activotec.com]

- 8. 肽偶联剂选择指南 [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 13. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 14. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-4-Pal-OH Activation with HBTU/HOBt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-Pal-OH, or N-α-Fmoc-4-pyridyl-L-alanine, is a non-natural amino acid derivative increasingly utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can significantly enhance aqueous solubility and introduce a unique aromatic and hydrophilic character, which is particularly beneficial for peptide drug candidates. The activation of the carboxylic acid of this compound is a critical step for its efficient incorporation into a growing peptide chain. A widely used and highly effective method for this activation is the combination of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt). This combination promotes rapid and efficient amide bond formation while minimizing the risk of racemization.

These application notes provide detailed protocols and technical guidance for the activation and coupling of this compound using HBTU/HOBt in Fmoc-based SPPS.

Mechanism of Activation